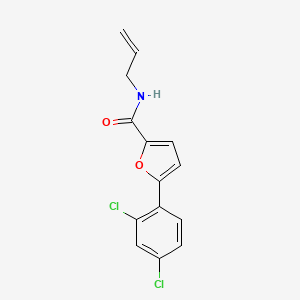
2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as IMD-0354 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential applications in various fields of scientific research. One of the main applications is in the field of cancer research, where it has been shown to inhibit the nuclear factor-kappaB (NF-kB) pathway, which is involved in tumor growth and survival. This compound has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves the inhibition of the NF-kB pathway. This pathway is involved in the regulation of various cellular processes, including cell growth, survival, and inflammation. By inhibiting this pathway, 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole can prevent the growth and survival of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole can have various biochemical and physiological effects on the body. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can prevent tumor growth and progression.
実験室実験の利点と制限
One of the advantages of using 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its specificity for the NF-kB pathway. This compound has been shown to selectively inhibit this pathway without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosage and administration are required to ensure the safety of lab experiments.
将来の方向性
There are several future directions for the study of 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole. One direction is the development of more potent and selective inhibitors of the NF-kB pathway. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the long-term effects and safety of this compound in lab experiments and in clinical trials.
Conclusion
In conclusion, 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for the treatment of cancer and inflammatory diseases.
合成法
The synthesis method for 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-methylphenylhydrazine in the presence of a base. The resulting product is then treated with thionyl chloride to form the final compound. This synthesis method has been optimized to produce high yields of pure 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole.
特性
IUPAC Name |
5-(4-methylphenyl)-2-(4-propan-2-ylphenyl)-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-12(2)14-8-10-16(11-9-14)18-20-19-17(21-18)15-6-4-13(3)5-7-15/h4-12,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQGETUQFFEANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(S2)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1,3,4-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5113968.png)
![2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)
![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5113999.png)
![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)
![3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5114038.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114040.png)

amine dihydrochloride](/img/structure/B5114049.png)
![1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5114059.png)
![1-(4-chlorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114069.png)